REACTION_CXSMILES
|
Cl[Si](Cl)(C)C.[I:6][C:7]1[CH:12]=[CH:11][C:10]([S:13](Cl)(=O)=O)=[CH:9][CH:8]=1.CN(C)[C:19](=[O:21])[CH3:20].C(Cl)(=O)C>ClCCCl.ClC(Cl)C.[Zn].O>[I:6][C:7]1[CH:12]=[CH:11][C:10]([S:13][C:19](=[O:21])[CH3:20])=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
126 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
1.53 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)Cl
|
Name
|
|
Quantity
|
126 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The water layer was extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The colorless oil thus obtained
|
Type
|
CUSTOM
|
Details
|
was chromatographed (silica, CH2Cl2/hexanes, 1:4)
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)SC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.93 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |